molecular formula C10H8N2O3 B2465793 4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid CAS No. 1554083-04-3

4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Cat. No.: B2465793
CAS No.: 1554083-04-3
M. Wt: 204.185
InChI Key: KTNIFMUAHVXVMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the cyclization of amido-nitriles under mild reaction conditions. One such method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild enough to accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety or the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can lead to a variety of functionalized imidazole and benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological processes. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a wide range of biological activities.

    Benzimidazole: Contains a fused benzene and imidazole ring, known for its use in pharmaceuticals and agrochemicals.

    2-Phenylimidazole: Features a phenyl group attached to the imidazole ring, used in various chemical and biological applications.

Uniqueness

4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is unique due to the presence of both an imidazole ring and a benzoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-oxo-1H-imidazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-6H,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNIFMUAHVXVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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